Enhanced Electrophilicity for Nucleophilic Aromatic Substitution (SNAr) vs. Non-Fluorinated Sulfone Analogs
The trifluoromethylsulfonyl (SO2CF3) group is a significantly stronger electron-withdrawing group than the non-fluorinated methylsulfonyl (SO2CH3) group, directly impacting the rate of nucleophilic aromatic substitution (SNAr) at the para position [1]. This difference is quantified by the Hammett substituent constants. The SO2CF3 group has a Hammett σp value of 0.96, compared to the SO2CH3 group with a σp value of 0.72 [2]. The larger σp value for SO2CF3 (a difference of +0.24 units) indicates a substantially greater ability to stabilize the negative charge that develops in the Meisenheimer complex during the rate-determining step of an SNAr reaction, leading to faster reaction kinetics [3].
| Evidence Dimension | Electron-withdrawing capacity via Hammett σp constant |
|---|---|
| Target Compound Data | σp = 0.96 (for the SO2CF3 group) |
| Comparator Or Baseline | SO2CH3 group: σp = 0.72 |
| Quantified Difference | Δσp = +0.24 (higher electron-withdrawing power for SO2CF3) |
| Conditions | Derived from ionization constants of substituted benzoic acids in water at 25°C. |
Why This Matters
A higher σp value for the SO2CF3 group translates directly into higher yields and shorter reaction times for SNAr reactions, which is a critical performance metric for process chemists developing efficient synthetic routes.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
- [2] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
- [3] Exner, O. (1978). A Critical Compilation of Substituent Constants. In N. B. Chapman & J. Shorter (Eds.), Correlation Analysis in Chemistry (pp. 439-540). Springer US. DOI: 10.1007/978-1-4615-8831-3_10 View Source
